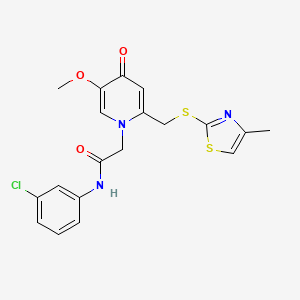

![molecular formula C6H5F3N6 B2792767 7-Hydrazinyl-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 1178366-04-5](/img/structure/B2792767.png)

7-Hydrazinyl-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“7-Hydrazinyl-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine” is a chemical compound with the molecular weight of 218.14 . It is used in various chemical reactions and has been documented in several studies .

Synthesis Analysis

The synthesis of “7-Hydrazinyl-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine” involves a series of reactions starting with 7-hydrazinyl-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile and 7-amino-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile as precursors . The synthesis process also involves the use of deep eutectic solvents (DES), which offer several advantages such as a benign environment, high yield, scalability, and a simple work-up procedure .Molecular Structure Analysis

The molecular structure of “7-Hydrazinyl-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine” has been confirmed by 1H and 13C NMR spectra . The structure of the compound includes various functional groups such as methyl, methine, and aromatic protons .Chemical Reactions Analysis

This compound is involved in various chemical reactions. For instance, it is a reactant for the synthesis of Ruthenium (II)-Hmtpo complexes and Dihydroorotate dehydrogenase inhibitors with antimalarial activity . It also participates in the Vilsmeier reaction of conjugated carbocycles and heterocycles .Physical And Chemical Properties Analysis

The physical and chemical properties of “7-Hydrazinyl-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine” have been analyzed using various techniques such as NMR, HPLC, LC-MS, and UPLC . The IR spectrum of the compound has also been reported .Scientific Research Applications

Cancer Treatment

The compound has been found to be a potential inhibitor of CDK2, a protein kinase that plays a crucial role in the regulation of the cell cycle . Inhibition of CDK2 can lead to the arrest of cell proliferation, making it a promising target for cancer treatment .

Antimicrobial Activity

The [1,2,4]triazolo[1,5-a]pyrimidine scaffold, which is part of the structure of the compound, is known to exhibit a wide range of pharmacological activities, including antimicrobial activity .

Anti-tubercular Activity

The same [1,2,4]triazolo[1,5-a]pyrimidine scaffold has also been associated with anti-tubercular activity .

CB2 Cannabinoid Agonists

Compounds with the [1,2,4]triazolo[1,5-a]pyrimidine scaffold have been found to act as CB2 cannabinoid agonists . CB2 agonists have potential therapeutic applications in pain management, immune response, and neurodegenerative disorders.

Feticide

The [1,2,4]triazolo[1,5-a]pyrimidine scaffold has been associated with feticidal activity .

Adenosine Antagonists

Compounds with the [1,2,4]triazolo[1,5-a]pyrimidine scaffold have been found to act as adenosine antagonists . Adenosine antagonists have potential therapeutic applications in conditions like asthma, Parkinson’s disease, and certain types of cancer.

Safety and Hazards

Mechanism of Action

Target of Action

Similar compounds based on the [1,2,4]triazolo[1,5-a]pyrimidine scaffold have been found to inhibit the rna polymerase pa–pb1 subunit heterodimerization of the influenza virus .

Mode of Action

It is suggested that similar compounds may interact with their targets, such as the rna polymerase pa–pb1 subunit of the influenza virus, to inhibit their function .

Biochemical Pathways

Given its potential inhibitory effect on the rna polymerase pa–pb1 subunit of the influenza virus, it may impact the viral replication process .

Result of Action

Similar compounds have shown antiproliferative activities against cancer cells , suggesting that this compound may also have potential anticancer effects.

properties

IUPAC Name |

[5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]hydrazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F3N6/c7-6(8,9)3-1-4(14-10)15-5(13-3)11-2-12-15/h1-2,14H,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLLMKBIBDMQIAF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N2C(=NC=N2)N=C1C(F)(F)F)NN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F3N6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Hydrazinyl-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-chloro-2-methoxyphenyl)-2-((6-isobutyl-2-methyl-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2792686.png)

![2-[(4-Acetylphenyl)amino]benzoic acid](/img/structure/B2792693.png)

![4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one](/img/structure/B2792695.png)

![4-{[(4-chlorophenyl)sulfonyl]amino}-N-(2-ethylphenyl)piperidine-1-carboxamide](/img/structure/B2792696.png)

![6-Cyclopropyl-2-[1-(1-methyl-6-oxopyrimidin-4-yl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2792705.png)

![1-(benzo[d]oxazol-2-yl)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)pyrrolidine-2-carboxamide](/img/structure/B2792707.png)